1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol
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Overview
Description
1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a pyridin-3-ylmethyl group and a trifluoromethyl group
Mechanism of Action
Target of Action
The compound “1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol” contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, but the specific target would depend on the other functional groups present in the compound.
Mode of Action
The mode of action of “this compound” would depend on its specific target. Generally, compounds with a pyrrolidine ring can interact with their targets through various types of chemical bonds and intermolecular forces .
Biochemical Pathways
The affected biochemical pathways would depend on the specific target of “this compound”. Pyrrolidine derivatives have been found to be involved in a wide range of biochemical pathways .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of “this compound” would be influenced by its chemical structure. The presence of a pyrrolidine ring could potentially enhance its bioavailability .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. Pyrrolidine derivatives have been associated with a variety of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridin-3-ylmethyl and trifluoromethyl groups. One common method involves the reaction of a pyrrolidine derivative with a pyridin-3-ylmethyl halide under basic conditions to form the desired product. The trifluoromethyl group can be introduced via nucleophilic substitution using a trifluoromethylating agent such as trifluoromethyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution can be carried out using reagents such as sodium hydride (NaH) and trifluoromethyl iodide (CF₃I).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-pyrrolidinylmethanol: Similar structure but lacks the trifluoromethyl group.
3-(Trifluoromethyl)pyrrolidine: Lacks the pyridin-3-ylmethyl group.
Pyridin-3-ylmethylamine: Lacks the pyrrolidine ring and trifluoromethyl group.
Uniqueness
1-[(Pyridin-3-yl)methyl]-3-(trifluoromethyl)pyrrolidin-3-ol is unique due to the combination of the pyrrolidine ring, pyridin-3-ylmethyl group, and trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)-3-(trifluoromethyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)10(17)3-5-16(8-10)7-9-2-1-4-15-6-9/h1-2,4,6,17H,3,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZNOLRUVOTZKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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